N-(4-chlorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure substituted with various functional groups, including a chlorophenyl group, an oxadiazole ring, and an acetamide moiety
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Chlorophenyl Substitution: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or other reduced forms.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies investigating the interactions of heterocyclic compounds with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe in chemical biology to study the mechanisms of action of various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Properties
Molecular Formula |
C22H19ClN4O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-13(2)21-25-22(30-26-21)17-11-20(29)27(18-6-4-3-5-16(17)18)12-19(28)24-15-9-7-14(23)8-10-15/h3-11,13H,12H2,1-2H3,(H,24,28) |
InChI Key |
LOBNXJWTIIZQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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